6-(Furan-2-yl)phenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Furan-2-yl)phenanthridine is a heterocyclic compound that combines a phenanthridine core with a furan ringThe molecular formula of this compound is C17H11NO, and it has a molecular weight of 245.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)phenanthridine typically involves the coupling of a furan derivative with a phenanthridine precursor. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the C-C bond between the furan and phenanthridine rings. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Furan-2-yl)phenanthridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The phenanthridine core can be reduced to form dihydrophenanthridine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenanthridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrophenanthridine derivatives.
Substitution: Various substituted phenanthridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Furan-2-yl)phenanthridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6-(Furan-2-yl)phenanthridine involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it interacts with bacterial cell wall proteins, disrupting their function and leading to cell death. In cancer research, it inhibits enzymes such as topoisomerase I and II, which are crucial for DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridine: Lacks the furan ring but shares the phenanthridine core.
Furan-2-yl derivatives: Compounds with a furan ring attached to various other aromatic systems.
Phenanthridinone: Contains a carbonyl group in place of the furan ring.
Uniqueness
6-(Furan-2-yl)phenanthridine is unique due to the presence of both the furan and phenanthridine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H11NO |
---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
6-(furan-2-yl)phenanthridine |
InChI |
InChI=1S/C17H11NO/c1-2-8-14-12(6-1)13-7-3-4-9-15(13)18-17(14)16-10-5-11-19-16/h1-11H |
InChI-Schlüssel |
QZLPNQDAZREYMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.